molecular formula C13H13N3OS B3036614 (E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one CAS No. 383147-65-7

(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one

Cat. No.: B3036614
CAS No.: 383147-65-7
M. Wt: 259.33 g/mol
InChI Key: YFTUTFOMSJUNFY-SOFGYWHQSA-N
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Description

The compound (E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one (CAS: 868236-41-3) is an enaminone derivative featuring a thiazole ring substituted with a pyridinyl group and a dimethylamino-propenone moiety. Its molecular formula is C₁₄H₁₅N₃OS, with a molecular weight of 273.35 g/mol . Enaminones are versatile intermediates in organic synthesis and drug development, often serving as precursors for heterocyclic compounds with biological activity.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-pyridin-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16(2)8-6-11(17)12-9-15-13(18-12)10-5-3-4-7-14-10/h3-9H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTUTFOMSJUNFY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one typically involves the condensation of 2-(2-pyridinyl)-1,3-thiazole-5-carbaldehyde with dimethylamine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including (E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one, as antimicrobial agents. The compound has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against Mycobacterium tuberculosis. The synthesized compounds exhibited varying degrees of activity with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL for specific derivatives .
CompoundR GroupMIC (µg/mL)Inhibition (%)
9aH25098
12aH10099

Anti-tubercular Activity

The compound has been identified as a promising candidate in the development of new anti-tubercular agents. Its structural similarity to known anti-tubercular drugs allows it to inhibit the growth of Mycobacterium tuberculosis effectively.

  • Research Findings : In vitro studies indicated that certain derivatives of this compound showed significant inhibition rates against the pathogen, suggesting its potential as a lead compound for further development .

Cancer Research

Thiazole derivatives have been studied for their anticancer properties. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.

  • Case Study : A recent investigation into the cytotoxic effects of thiazole compounds revealed that several derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between appropriate thiazole and pyridine derivatives. Variations in substitution patterns can lead to compounds with enhanced biological activities.

Synthetic Pathways

The following synthetic pathway outlines the general approach for creating this compound:

  • Starting Materials : Thiazole and pyridine derivatives.
  • Reaction Conditions : Conducted under basic conditions using solvents like ethanol.
  • Yield Optimization : Adjusting reaction times and temperatures can significantly affect yield and purity.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s structural analogs differ primarily in the substituents on the thiazole ring or the propenone chain. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents on Thiazole/Propenone Molecular Weight (g/mol) Key References
Target compound (868236-41-3) 2-pyridinyl-thiazol, dimethylamino-propenone 273.35
(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (893441-59-3) Benzothiophene, dimethylamino-propenone 231.31
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (14385-66-1) Furan-2-yl, dimethylamino-propenone 241.29
3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one (Not provided) 2,4-dimethyl-thiazol, dimethylamino-propenone ~265 (estimated)

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The benzothiophene substituent in CAS 893441-59-3 introduces greater steric bulk than the pyridinyl group, which may influence binding interactions in biological systems .

Physicochemical Properties

Solubility and stability :

  • The dimethylamino group contributes to basicity, which could influence pharmacokinetic properties such as membrane permeability .

Biological Activity

(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one, also known as a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a pyridine moiety, contributing to its pharmacological potential.

  • Molecular Formula : C14H15N3OS
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 478257-67-9
  • Chemical Structure :
 E 3 dimethylamino 1 2 2 pyridinyl 1 3 thiazol 5 yl 2 propen 1 one\text{ E 3 dimethylamino 1 2 2 pyridinyl 1 3 thiazol 5 yl 2 propen 1 one}

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : Research indicates that thiazole derivatives can inhibit COX enzymes, which are critical in the inflammatory process. For instance, certain derivatives have shown selective inhibition of COX-II, suggesting potential anti-inflammatory applications .
  • Antimicrobial Activity : Chalcone derivatives, including those similar to this compound, have demonstrated significant antimicrobial properties against a range of pathogens, including multidrug-resistant bacteria and fungi .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various thiazole derivatives, revealing that specific compounds exhibited notable inhibitory activity against COX enzymes. The most potent compounds had IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits effective antimicrobial activity. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight the compound's potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components. Modifications in the substituents on the thiazole and pyridine rings can enhance or diminish their pharmacological effects. For instance:

  • Dimethylamino Group : The presence of the dimethylamino group is crucial for enhancing solubility and biological activity.
  • Pyridine Ring : Variations in the position and type of substituents on the pyridine ring significantly affect the compound's interaction with biological targets.

Q & A

Q. What are the primary synthetic routes for (E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one, and how are intermediates validated?

The compound is synthesized via enaminone chemistry, often involving condensation reactions between a pyridyl-thiazole precursor and a dimethylamino-substituted propenone. For example, intermediates like 5-(heteroaryl)isoxazoles are generated through cyclization reactions in ethanol under reflux conditions, followed by purification via recrystallization (DMF/EtOH mixtures) . Spectral validation (NMR, IR) and single-crystal X-ray diffraction are critical for confirming stereochemistry and regioselectivity, as demonstrated in related enaminone derivatives .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and confirms E-configuration via coupling constants (J ≈ 12–15 Hz for trans-alkene protons) .
  • X-ray crystallography : Resolves molecular geometry, as shown in studies of analogous enaminones, where bond angles (e.g., C=C-N at ~120°) and planarity of the conjugated system are validated .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~300–320) .

Q. What are the preliminary biological activities reported for this compound?

While direct data on this compound is limited, structurally related enaminones exhibit anti-cancer activity. For instance, (E)-3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one is a key intermediate in anti-hepatocellular carcinoma research, suggesting potential for pyridyl-thiazole derivatives in oncology . Isoxazole derivatives (synthesized from this compound) are also explored for antimicrobial properties .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Density functional theory (DFT) calculates transition states and activation energies for key steps like cyclization or condensation. For example, studies on similar thiazole derivatives use B3LYP/6-31G(d) models to predict regioselectivity in heterocycle formation . Molecular docking may further prioritize derivatives for biological testing by simulating interactions with targets like kinases .

Q. What experimental design considerations address contradictions in biological activity data?

  • Sample stability : Organic degradation during prolonged assays (e.g., 9-hour incubations) can skew results. Stabilization via cooling or inert atmospheres is recommended .
  • Dose-response validation : Reproducibility issues (e.g., variable IC50 values) require triplicate assays with controls for metabolic interference .
  • Structural analogs : Compare bioactivity across derivatives (e.g., pyridyl vs. phenyl substitutions) to isolate pharmacophore contributions .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, in situ FTIR) used to resolve reaction mechanisms?

  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations in complex intermediates, such as distinguishing thiazole C-H couplings from pyridyl signals .
  • In situ FTIR : Monitors real-time carbonyl (C=O) stretching (~1650 cm⁻¹) during condensation to track reaction progress and side-product formation .

Data Analysis and Reproducibility

Q. What strategies mitigate limitations in scaling up synthesis for in vivo studies?

  • Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to improve yield during reflux .
  • Catalytic systems : Explore Pd/C or Cu(I) catalysts to enhance cyclization efficiency, as seen in triazolopyrimidine syntheses .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • HPLC-MS stability assays : Monitor degradation products in simulated gastric fluid (pH 2) or plasma over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at ~200°C) to guide storage conditions .

Methodological Resources

  • Spectral databases : PubChem (CID-specific data) and Cambridge Structural Database (CSD) for crystallographic references .
  • Synthetic protocols : Peer-reviewed procedures for enaminone derivatives in Acta Crystallographica and Bioorganic Chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one

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